molecular formula C7H5BrO2 B158676 3-Bromo-2-hydroxybenzaldehyde CAS No. 1829-34-1

3-Bromo-2-hydroxybenzaldehyde

Cat. No. B158676
CAS RN: 1829-34-1
M. Wt: 201.02 g/mol
InChI Key: STBGLXMINLWCNL-UHFFFAOYSA-N
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Patent
US08222245B2

Procedure details

Triethylamine (72 ml, 520 mmol) was added over 10 minutes to a suspension of paraformaldehyde (23.4 g, 780 mmol) and dry magnesium dichloride (49.5 g, 520 mmol, Aldrich; CAS 7786-30-3) in THF (1 liter) under nitrogen at room temperature. The resulting mixture was stirred for 20 min, then 2-bromophenol (45 g, 260 mmol) was added over 5 minutes via syringe. The resulting mixture was stirred under gentle reflux for 6 h then cooled to room temperature. The solution was left over the weekend and then diluted with diethylether (500 ml). The organic phase was washed with a 2N hydrochloric acid (500 ml) and the two phases were separated. The insoluble material was filtered off and the organic phase was washed twice with 2N hydrochloric acid (500 ml) then five times with water (100 ml), dried over magnesium sulphate and concentrated in vacuo to give the title compound as a colourless solid (46.5 g). MS (ES) C7H579BrO2 requires 200 found 199 [M−H]+.
Quantity
72 mL
Type
reactant
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
49.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH2:8]=[O:9].[Cl-].[Cl-].[Mg+2].[Br:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[OH:20]>C1COCC1.C(OCC)C>[Br:13][C:14]1[C:15]([OH:20])=[C:16]([CH:17]=[CH:18][CH:19]=1)[CH:8]=[O:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
72 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
23.4 g
Type
reactant
Smiles
C=O
Name
Quantity
49.5 g
Type
reactant
Smiles
[Cl-].[Cl-].[Mg+2]
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under gentle reflux for 6 h
Duration
6 h
WAIT
Type
WAIT
Details
The solution was left over the weekend
WASH
Type
WASH
Details
The organic phase was washed with a 2N hydrochloric acid (500 ml)
CUSTOM
Type
CUSTOM
Details
the two phases were separated
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
WASH
Type
WASH
Details
the organic phase was washed twice with 2N hydrochloric acid (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
five times with water (100 ml), dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C(=C(C=O)C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 46.5 g
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.